2-((5-(4-(cyclopentanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide
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Overview
Description
The compound is a derivative of piperazine, which is a common moiety in pharmaceuticals due to its ability to improve solubility and bioavailability . The presence of a thiadiazole ring suggests potential biological activity, as thiadiazole derivatives are known to exhibit a wide range of pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The piperazine ring and the thiadiazole ring would contribute to the rigidity of the molecule, while the cyclopentanecarbonyl group could introduce some flexibility .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiadiazole ring and the piperazine ring. These groups could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine ring could improve solubility, while the thiadiazole ring could influence the compound’s acidity and basicity .Scientific Research Applications
Synthesis and Chemical Properties
The compound belongs to a class of chemicals that have been synthesized for various research purposes, including the study of their chemical properties and reactivity. For instance, novel 1,3,4-thiadiazole amide derivatives containing piperazine have been synthesized, demonstrating potential biological activities such as antimicrobial effects. These compounds are synthesized using aminothiourea and carbon disulfide as starting materials, highlighting their chemical versatility and the interest in exploring their reactivity and potential applications in materials science and chemistry (Z. Xia, 2015).
Biological Activities
The biological activities of compounds related to "2-((5-(4-(cyclopentanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide" have been a significant area of research. Studies have focused on evaluating these compounds for their potential antimicrobial, antiviral, and insecticidal activities. For example, certain 1,3,4-thiadiazole derivatives have been assessed for their insecticidal properties against the cotton leafworm, demonstrating the potential utility of these compounds in agricultural applications (A. Fadda et al., 2017).
Antimicrobial and Antileishmanial Activities
Compounds featuring the thiadiazole and piperazine scaffolds have been studied for their antimicrobial activities. Some derivatives have shown promise as antibacterial agents against various bacterial strains, including those resistant to traditional antibiotics. Additionally, novel derivatives have been evaluated for their leishmanicidal activity, offering potential new treatments for parasitic diseases (A. Foroumadi et al., 2005).
Catalysis and Material Science Applications
Research into the synthesis and applications of piperazine-based ligands and their metal complexes reveals their significance in catalysis and material science. Piperazine derivatives have been used in metal-organic frameworks (MOFs) and as catalysts in various chemical reactions, underscoring the importance of these compounds in advancing materials science and chemical engineering (R. Kant & S. Maji, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[5-[4-(cyclopentanecarbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2S2/c1-12(2)18-14(23)11-25-17-20-19-16(26-17)22-9-7-21(8-10-22)15(24)13-5-3-4-6-13/h12-13H,3-11H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFXWBUOVARTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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